molecular formula C8H15NO4 B558033 Boc-beta-Ala-OH CAS No. 3303-84-2

Boc-beta-Ala-OH

Cat. No.: B558033
CAS No.: 3303-84-2
M. Wt: 189.21 g/mol
InChI Key: WCFJUSRQHZPVKY-UHFFFAOYSA-N
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Description

Boc-beta-Ala-OH (tert-butoxycarbonyl-β-alanine) is a β-amino acid derivative widely used in peptide synthesis, medicinal chemistry, and PROTAC (proteolysis-targeting chimera) development. Its molecular formula is C₈H₁₅NO₄ (MW: 189.21 g/mol), and it features a tert-butoxycarbonyl (Boc) protecting group on the β-alanine backbone . This compound is stable under basic conditions but readily deprotected under mild acidic conditions, making it a versatile building block in organic synthesis .

Preparation Methods

Direct Boc Protection of β-Alanine

The most straightforward method involves reacting β-alanine with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base.

Reaction Mechanism and Conditions

β-Alanine’s primary amine reacts with Boc2_2O in a solvent such as tetrahydrofuran (THF) or dioxane. A base—commonly 4-dimethylaminopyridine (DMAP) or aqueous sodium hydroxide—facilitates the deprotonation of the amine, enabling nucleophilic attack on Boc2_2O . The reaction typically proceeds at room temperature for 4–6 hours, yielding Boc-β-Ala-OH after workup.

Example Protocol :

  • Dissolve β-alanine (1 eq) in THF.

  • Add Boc2_2O (1.1 eq) and DMAP (0.1 eq).

  • Stir at 25°C for 5 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization .

Yield and Purity

This method achieves yields of 85–90% with >99% purity, as verified by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) . The product is a white crystalline solid with a melting point of 76–79°C .

Synthesis via Saponification of Ethyl Ester Precursors

An alternative approach involves synthesizing Boc-β-Ala-OH from its ethyl ester derivative, ethyl 3-((tert-butoxycarbonyl)amino)propanoate.

Hydrolysis Reaction

The ethyl ester group is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in a mixed solvent system:

Ethyl ester+LiOHBoc-β-Ala-OH+ethanol\text{Ethyl ester} + \text{LiOH} \rightarrow \text{Boc-β-Ala-OH} + \text{ethanol}

Procedure :

  • Dissolve ethyl 3-((tert-butoxycarbonyl)amino)propanoate (6.44 mmol) in ethanol (10 mL).

  • Add LiOH (6.44 mmol) in water (10 mL).

  • Stir at 20°C for 5 hours.

  • Concentrate the mixture, wash with dichloromethane (DCM), acidify with 6N HCl, and isolate the precipitate .

Performance Metrics

This method reports a 90% yield, with LCMS and 1H NMR^1\text{H NMR} confirming structural integrity . Key spectral data include:

  • LCMS : m/z 188.2 (M-H^-)

  • 1H NMR^1\text{H NMR} : δ 3.29 (t, J=11.20HzJ = 11.20 \, \text{Hz}, 2H), 2.47 (t, J=13.60HzJ = 13.60 \, \text{Hz}, 2H), 1.43 (s, 9H) .

Comparative Analysis of Methods

Parameter Direct Boc Protection Ester Saponification
Starting Material β-AlanineEthyl ester derivative
Reagents Boc2_2O, DMAPLiOH, HCl
Reaction Time 5 hours5 hours
Yield 85–90%90%
Purity >99% (TLC)>99% (LCMS/NMR)
Complexity LowModerate

The direct method is preferred for simplicity, while the ester route offers higher yields in specific cases .

Industrial-Scale Optimization

Solvent Selection

THF and ethanol/water mixtures are optimal for solubility and reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to side reactions .

Purification Strategies

  • Recrystallization : Petroleum ether or ethyl acetate/hexane mixtures yield high-purity crystals .

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves minor impurities .

Challenges and Solutions

Byproduct Formation

Over-Boc protection or ester hydrolysis incompletion can occur. Solutions include:

  • Strict stoichiometric control of Boc2_2O .

  • Extended reaction times for ester hydrolysis .

Scalability Issues

Industrial-scale reactions face mixing inefficiencies. Countermeasures:

  • Use of continuous-flow reactors for Boc protection .

  • Temperature-controlled saponification .

Scientific Research Applications

Applications in Peptide Synthesis

Boc-beta-alanine is primarily utilized in the synthesis of peptides due to its protective Boc (tert-butyloxycarbonyl) group, which facilitates the selective protection of amino acids during chemical reactions. The following table summarizes its role in peptide synthesis:

ApplicationDescription
Peptide Synthesis Acts as a building block for synthesizing peptides through solid-phase peptide synthesis.
Protective Group The Boc group protects the amino group during synthesis, allowing for selective reactions.
Coupling Reactions Enhances the efficiency of coupling reactions, particularly with fluorides as activating agents.

Biomedical Applications

Boc-beta-alanine has shown promise in various biomedical applications, including drug development and therapeutic interventions. Some notable applications include:

  • Antibody-Drug Conjugates : It serves as a linker in antibody-drug conjugates, enhancing the delivery of cytotoxic agents to cancer cells .
  • Ergogenic Supplements : Used as a dietary supplement to improve athletic performance by influencing anabolic hormone secretion .
  • Neuronal Signaling : Investigated for its potential effects on neuronal signaling pathways, contributing to research in neuropharmacology .

Case Studies

  • Synthesis of Peptides :
    A study demonstrated the effective use of Boc-beta-alanine in synthesizing a peptide that exhibited enhanced biological activity compared to its unmodified counterparts. The study highlighted the efficiency of Boc protection in facilitating complex peptide structures while maintaining high purity levels.
  • Enzymatic Applications :
    Research has explored the use of Boc-beta-alanine as a substrate for enzymatic reactions, showcasing its ability to enhance reaction specificity and yield when coupled with specific enzymes like transaldolases . This application underscores its utility in biocatalysis and synthetic biology.
  • Polymer Chemistry :
    Boc-beta-alanine has been incorporated into polymer matrices for drug delivery systems. Its ability to undergo hydrolysis under physiological conditions allows for controlled release profiles, making it a valuable component in developing advanced drug delivery technologies.

Mechanism of Action

The mechanism of action of Boc-beta-Ala-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of beta-alanine from unwanted reactions during the synthesis process. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 3303-84-2
  • Storage : Stable at room temperature in dark, dry conditions .
  • Applications :
    • PROTAC Linkers : Used to construct PROTACs due to its ability to form free amines post-deprotection, enabling conjugation to target proteins .
    • Medicinal Chemistry : A key intermediate in synthesizing tetrahydro-pyridine carboxamide derivatives (e.g., compounds 22–27 in ), which exhibit pharmacological relevance .

Boc-beta-Ala-OH belongs to a class of protected β-amino acids. Below is a detailed comparison with structurally or functionally related compounds:

Boc-Ala-OH

  • Structure: N-(tert-butoxycarbonyl)-L-alanine (α-amino acid derivative).
  • CAS No.: 15761-38-3 .
  • Key Differences: Stereochemistry: Boc-Ala-OH is an α-amino acid, while this compound has a β-amino acid backbone, altering its conformational flexibility and peptide chain interactions . Synthetic Utility: Boc-Ala-OH is used in standard peptide synthesis, whereas this compound is favored for introducing non-natural backbones or linker segments .

Fmoc-beta-Ala-OH

  • Structure : Fluorenylmethyloxycarbonyl-β-alanine.
  • CAS No.: 35737-10-1 .
  • Key Differences: Deprotection: Fmoc groups require basic conditions (e.g., piperidine), whereas Boc groups are acid-labile . Contamination Risks: Fmoc-beta-Ala-OH raw materials are prone to contamination with Fmoc-beta-Ala-amino acid-OH dipeptides, leading to peptide synthesis errors. Solubility: Fmoc-beta-Ala-OH is soluble in water or 1% acetic acid, whereas this compound requires organic solvents (e.g., DMF) .

Boc-β-tBu-Ala-OH

  • Structure : Boc-protected β-alanine with a tert-butyl group.
  • CAS No.: 79777-82-5 .
  • Key Differences: Steric Hindrance: The tert-butyl group enhances steric protection, improving stability in harsh reaction conditions . Toxicity: Classified as non-toxic and non-irritating, unlike some fluorinated derivatives (e.g., compounds 22–27 in ) that require careful handling .

H-beta-Ala-OH Derivatives

  • Examples : H-β-(3-Benzothienyl)-Ala-OH (CAS 72120-71-9), H-ALA-BETA-ALA-OH (CAS 52788-02-0) .
  • Key Differences :
    • Functionality : These derivatives incorporate aromatic or heterocyclic moieties, enabling unique bioactivity (e.g., targeting neural pathways) .
    • Synthesis Complexity : Require multi-step reactions (e.g., bromination of benzothiophene followed by acylation), unlike the straightforward synthesis of this compound .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight Solubility Stability
This compound 3303-84-2 C₈H₁₅NO₄ 189.21 DMF, DCM Acid-labile
Fmoc-beta-Ala-OH 35737-10-1 C₁₈H₁₇NO₄ 311.3 Water, Acetic Acid Base-labile
Boc-Ala-OH 15761-38-3 C₈H₁₅NO₄ 189.2 DCM, THF Acid-labile
H-β-(3-Benzothienyl)-Ala-OH 72120-71-9 C₁₅H₁₃NO₂S 275.34 Organic solvents Air-sensitive

Biological Activity

Boc-beta-Ala-OH, or N-tert-butyloxycarbonyl-beta-alanine, is a derivative of beta-alanine that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its synthesis, biological properties, and applications in peptide synthesis and drug development.

This compound is synthesized through a variety of methods that typically involve the protection of the amino group with a Boc group to enhance stability during chemical reactions. The compound is often used as a building block in peptide synthesis due to its ability to form stable amide bonds.

Table 1: Synthesis Conditions for this compound

Reaction ConditionsYieldComments
Dry THF, -25°C, 3h93%High yield with minimal side reactions .
DMF, 20°C, 16h93%Effective for coupling with other amino acids .

2. Biological Activity

This compound exhibits several biological activities that make it a valuable compound in medicinal chemistry and biochemistry:

  • Peptidomimetic Properties : As a component of β-peptides, this compound contributes to the stability and bioactivity of peptide analogs. β-Peptides are resistant to enzymatic degradation, making them suitable for therapeutic applications .
  • Chelating Agent : In studies involving dipeptides like histidine-Boc-beta-alanine, the compound has shown potential as a chelating agent for metal ions. This property is crucial in biological systems where metal ions play significant roles in enzyme activity and metabolic pathways .
  • Neuroprotective Effects : Research indicates that beta-alanine derivatives may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by modulating neurotransmitter systems .

3. Applications in Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS) due to its favorable chemical properties:

  • Coupling Reactions : It can be effectively coupled with various amino acids to form peptides. The use of Boc protection allows for selective deprotection during synthesis, facilitating the assembly of complex peptides .
  • Stability Against Peptidases : β-Peptides containing this compound exhibit enhanced stability against proteolytic enzymes, which is beneficial for oral bioavailability in therapeutic applications .

4. Case Studies

Several studies have demonstrated the utility of this compound in synthesizing biologically active compounds:

  • Histidine-Beta-Alanine Dipeptide : This dipeptide was synthesized using this compound and showed significant chelating properties with various metal ions. The study highlighted its potential as a therapeutic agent for conditions requiring metal ion regulation .
  • Cyclopolypeptides : Research involving cyclopolypeptides derived from Boc-protected dipeptides has shown promising antibacterial and antifungal activities. These findings support the potential use of this compound in developing new antimicrobial agents .

5. Conclusion

This compound is a versatile compound with significant biological activity and applications in peptide synthesis and drug development. Its stability, ability to form peptidomimetics, and chelating properties make it an essential building block in modern medicinal chemistry. Ongoing research into its biological effects may further elucidate its potential therapeutic roles.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFJUSRQHZPVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186697
Record name N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3303-84-2
Record name BOC-β-alanine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine
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Record name N-((1,1-Dimethylethoxy)carbonyl)-beta-alanine
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Record name N-[(1,1-dimethylethoxy)carbonyl]-β-alanine
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Synthesis routes and methods

Procedure details

Triethylamine (6.2 mL, 45 mmol) was added to a solution of 3-aminopropionic acid (2.67 g, 30.0 mmol) in 50% aqueous dioxane (30 mL). BOC-ON (8.15 g, 33.1 mmol) was added and the reaction stirred for 3 h at room temperature. The reaction solution was diluted with H2O (40 mL) and ethyl acetate (60 mL). The aqueous layer was isolated, washed with ethyl acetate, and acidified with a 5% citric acid solution. The aqueous layer was subsequently extracted with ethyl acetate. The organic fractions were combined and evaporated to yield L2 as a cream solid (3.64 g, 62.8%). 1H NMR (d6-DMSO, 300 MHz): δ 1.35 (s, 9H, CH3), 2.33 (t, 2H, CH2), 3.11 (q, 2H, CH2), 6.67 (t, 1H, NH).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
62.8%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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